molecular formula C16H17F3N2OS B14664671 2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline CAS No. 41288-09-9

2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline

Cat. No.: B14664671
CAS No.: 41288-09-9
M. Wt: 342.4 g/mol
InChI Key: MPDBOMFWYIIFCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core, followed by the introduction of the thiazolidine ring and the trifluoromethyl group. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, the thiazolidine ring can interact with biological targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 2-[3-[3-Thiazolidinyl]propoxy]-4-methylquinoline
  • 2-[3-[3-Thiazolidinyl]propoxy]-4-chloroquinoline
  • 2-[3-[3-Thiazolidinyl]propoxy]-4-fluoroquinoline

Comparison: Compared to these similar compounds, 2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline is unique due to the presence of the trifluoromethyl group, which can enhance its chemical stability and biological activity. The trifluoromethyl group is known to influence the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile .

Properties

CAS No.

41288-09-9

Molecular Formula

C16H17F3N2OS

Molecular Weight

342.4 g/mol

IUPAC Name

3-[3-[4-(trifluoromethyl)quinolin-2-yl]oxypropyl]-1,3-thiazolidine

InChI

InChI=1S/C16H17F3N2OS/c17-16(18,19)13-10-15(20-14-5-2-1-4-12(13)14)22-8-3-6-21-7-9-23-11-21/h1-2,4-5,10H,3,6-9,11H2

InChI Key

MPDBOMFWYIIFCK-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCCOC2=NC3=CC=CC=C3C(=C2)C(F)(F)F

Origin of Product

United States

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